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Compound of Interest

Compound Name: O-2050

Cat. No.: B1147557 Get Quote

An Examination of a Modulator of the Endocannabinoid System

This technical guide provides a comprehensive overview of the chemical compound identified

by CAS number 1883545-42-3, known as O-2050. It is intended for researchers, scientists, and

professionals in drug development who are interested in the pharmacology and experimental

background of this molecule. This document synthesizes available data on its biological activity,

physicochemical properties, and the experimental methodologies used for its characterization.

Compound Identification and Physicochemical
Properties
O-2050 is a synthetic compound that has been investigated for its interaction with the

endocannabinoid system.

Chemical Name: (6aR,10aR)-1-Hydroxy-3-(1-Methanesulfonylamino-4-hexyn-6-

yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran.

Table 1: Physicochemical Data for O-2050
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Property Value Reference(s)

CAS Number 1883545-42-3 [1][2][3][4][5][6][7][8]

Molecular Formula C23H31NO4S [2][6]

Molecular Weight 417.56 g/mol

Purity ≥97%

Solubility
Soluble to 100 mM in ethanol

and DMSO

Storage Store at -80°C [3]

Pharmacological Profile and Biological Activity
O-2050 is characterized as a high-affinity ligand for cannabinoid receptors, displaying a

complex mechanism of action. It was first described as a silent antagonist for the cannabinoid

CB1 receptor but has also demonstrated partial agonist activity in specific functional assays.

In Vitro Activity
The primary targets of O-2050 are the cannabinoid receptors CB1 and CB2, both of which are

G-protein coupled receptors (GPCRs).

Table 2: In Vitro Quantitative Data for O-2050
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Target Activity Value Assay Type Reference(s)

Cannabinoid

Receptor 1

(CB1)

Antagonist

Affinity (Ki)
2.5 nM Not Specified [1][4][7]

Cannabinoid

Receptor 2

(CB2)

Inhibitor Affinity

(Ki)
0.2 nM Not Specified [1][4][7]

Cannabinoid

Receptor 1

(CB1)

Partial Agonist

Potency (EC50)
40.4 nM

Inhibition of

Forskolin-

Induced cAMP

Stimulation

[3]

In Vivo Activity
Studies in rodent models have revealed significant physiological and behavioral effects

following the administration of O-2050.

Table 3: In Vivo Effects of O-2050 in Rodents

Effect Species Dosing Reference(s)

Decreased Food

Intake
Mice

1, 3, 10, 30 mg/kg

(intraperitoneal)
[4]

Stimulated Locomotor

Activity
Mice 10, 30 mg/kg [4]

Mechanism of Action and Signaling Pathways
O-2050's biological effects are mediated through its interaction with cannabinoid receptors. As

a CB1 receptor silent antagonist, it can block the receptor from being activated by endogenous

cannabinoids like anandamide and 2-arachidonoylglycerol. However, its classification as a

partial agonist in the context of cyclic AMP (cAMP) inhibition indicates that it can also weakly

activate the Gi/o signaling pathway, which is coupled to the CB1 receptor. This leads to an

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
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Caption: O-2050 interaction with the CB1 receptor and subsequent inhibition of the cAMP

signaling pathway.

Experimental Protocols
The characterization of O-2050 has involved standard pharmacological assays. Below are

detailed methodologies for key experiments.
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Receptor Binding Affinity Assay (Ki Determination)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity

(Ki) of O-2050 for cannabinoid receptors.

Prepare cell membranes
expressing CB1 or CB2 receptors

Incubate membranes with a fixed
concentration of a radiolabeled

cannabinoid ligand (e.g., [3H]CP55,940)
Add increasing concentrations of O-2050 Allow to reach equilibrium Separate bound from free radioligand

via rapid filtration
Quantify bound radioactivity

using liquid scintillation counting
Calculate IC50 and convert to Ki
using the Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Experimental workflow for determining receptor binding affinity.

Methodology:

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a

suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in

an assay buffer.

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration

of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940), and a range of

concentrations of O-2050.

Incubation: Incubate the plate at a controlled temperature for a sufficient time to allow

binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate the membrane-bound radioligand from the free radioligand.

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure

the radioactivity using a liquid scintillation counter.

Data Analysis: Plot the percentage of specific binding against the concentration of O-2050 to

determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Forskolin-Induced cAMP Stimulation Assay (EC50
Determination)
This functional assay measures the ability of O-2050 to inhibit adenylyl cyclase activity.

Seed cells expressing CB1 receptors
in a multi-well plate

Pre-treat cells with varying
concentrations of O-2050

Stimulate cells with forskolin
to activate adenylyl cyclase

Incubate for a defined period

Lyse the cells to release
intracellular cAMP

Quantify cAMP levels using a
competitive immunoassay (e.g., HTRF, ELISA)

Plot cAMP inhibition versus O-2050
concentration to determine EC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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